molecular formula C10H21NO2 B15256737 3-(1-Aminobutan-2-yl)-2,2-dimethyloxolan-3-ol

3-(1-Aminobutan-2-yl)-2,2-dimethyloxolan-3-ol

Cat. No.: B15256737
M. Wt: 187.28 g/mol
InChI Key: PCLHSMZIZNIZEZ-UHFFFAOYSA-N
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Description

3-(1-Aminobutan-2-yl)-2,2-dimethyloxolan-3-ol is a chemical compound that belongs to the class of oxolanes It is characterized by the presence of an aminobutan-2-yl group attached to a dimethyloxolan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Aminobutan-2-yl)-2,2-dimethyloxolan-3-ol typically involves the reaction of 2,2-dimethyloxirane with 1-aminobutan-2-ol under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the pure product.

Chemical Reactions Analysis

Types of Reactions

3-(1-Aminobutan-2-yl)-2,2-dimethyloxolan-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The aminobutan-2-yl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

    Oxidation: Oxo derivatives of the compound.

    Reduction: Alcohols and amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

3-(1-Aminobutan-2-yl)-2,2-dimethyloxolan-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1-Aminobutan-2-yl)-2,2-dimethyloxolan-3-ol involves its interaction with specific molecular targets. The aminobutan-2-yl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their structure and function. The compound may also participate in enzymatic reactions, acting as a substrate or inhibitor.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Aminobutan-2-yl)-2,2-dimethyloxirane
  • 3-(1-Aminobutan-2-yl)-2,2-dimethylfuran
  • 3-(1-Aminobutan-2-yl)-2,2-dimethylpyran

Uniqueness

3-(1-Aminobutan-2-yl)-2,2-dimethyloxolan-3-ol is unique due to its specific structural features, including the oxolan ring and the aminobutan-2-yl group. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

3-(1-aminobutan-2-yl)-2,2-dimethyloxolan-3-ol

InChI

InChI=1S/C10H21NO2/c1-4-8(7-11)10(12)5-6-13-9(10,2)3/h8,12H,4-7,11H2,1-3H3

InChI Key

PCLHSMZIZNIZEZ-UHFFFAOYSA-N

Canonical SMILES

CCC(CN)C1(CCOC1(C)C)O

Origin of Product

United States

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